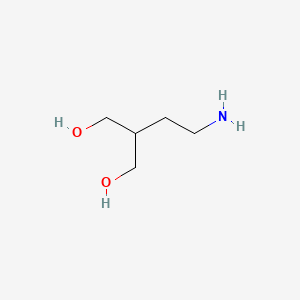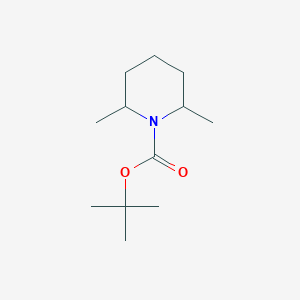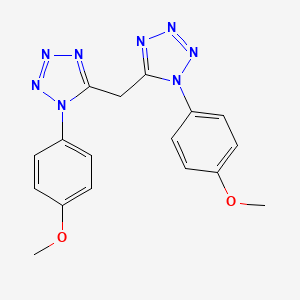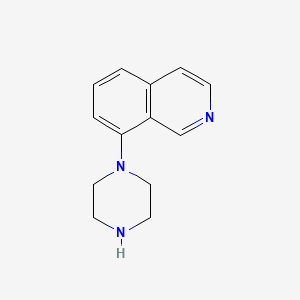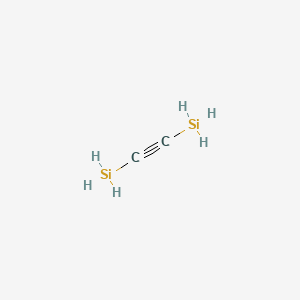
Disilylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disilylacetylene is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of acetylene that contains two silicon atoms instead of two hydrogen atoms. Disilylacetylene has been studied extensively for its ability to form stable complexes with transition metals and its potential use in catalysis.
Applications De Recherche Scientifique
Preparation and Characterization
Disilylacetylene, a compound with various scientific applications, has been synthesized through the action of silyl bromide on ethynylene magnesium bromide. Its physical properties, including freezing and boiling points, vapor pressure, and vibrational spectra, have been studied to understand its fundamental characteristics (Lord et al., 1958).
Molecular Structure Analysis
The molecular structure of disilylacetylene has been detailed through electron diffraction measurements in the gas phase. This research provided refined structural parameters and confirmed the staggered conformation of the molecule (Cradock et al., 1990).
Synthesis of Silylated Compounds
Disilylacetylene has been utilized in the synthesis of various silylated ethenes and acetylenes, demonstrating its versatility in chemical synthesis. The molecular structures of these compounds have been analyzed, revealing significant insights into their chemical behavior (Rüdinger et al., 1994).
Development of Stable Silicon Compounds
Research has focused on the chemistry of disilyne, a stable silicon-silicon triply-bonded compound, highlighting advances in the chemistry of stable alkyne analogues of heavier group 14 elements. This has opened up new possibilities in the development of stable silicon compounds (Sekiguchi et al., 2006).
Application in Hybrid Material Synthesis
Disilylacetylene has been applied in the synthesis of di- and hexafunctional cyclotriphosphazenes, a key step in the development of hybrid materials. This showcases its role in creating complex molecular scaffolds (Januszewski et al., 2018).
Comparative Studies with Other Compounds
Comparative studies have been conducted between disilylacetylene and other related compounds, providing insights into the differences in molecular structures and chemical behavior. This comparative approach is crucial in understanding the unique properties of disilylacetylene (Kawai et al., 1982).
Propriétés
IUPAC Name |
2-silylethynylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Si2/c3-1-2-4/h3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDJMJLBNOBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#C[SiH3])[SiH3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disilylacetylene | |
CAS RN |
1070-76-4 |
Source


|
| Record name | Disilyl acetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester](/img/structure/B3045359.png)
![1-Chlorobicyclo[1.1.1]pentane](/img/structure/B3045360.png)
![1-([1,1'-Biphenyl]-4-yl)propane-1,2-dione](/img/structure/B3045362.png)

